molecular formula C5H12ClNO2 B1454929 trans-4-Methoxypyrrolidin-3-ol hydrochloride CAS No. 412279-17-5

trans-4-Methoxypyrrolidin-3-ol hydrochloride

Cat. No. B1454929
M. Wt: 153.61 g/mol
InChI Key: AGYFNYDVGSRXSM-FHAQVOQBSA-N
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Description

Trans-4-Methoxypyrrolidin-3-ol hydrochloride is a chemical compound with potential applications in various fields of research and industry. It is provided to early discovery researchers as part of a collection of unique chemicals . The compound is a solid in form .


Molecular Structure Analysis

The molecular formula of trans-4-Methoxypyrrolidin-3-ol hydrochloride is C5H12ClNO2. The InChI code for this compound is 1S/C5H11NO2.ClH/c1-8-5-3-6-2-4(5)7;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m1./s1 .


Physical And Chemical Properties Analysis

Trans-4-Methoxypyrrolidin-3-ol hydrochloride is a solid in form . It has a molecular weight of 153.61 g/mol. The compound should be stored in a refrigerator .

Scientific Research Applications

Organic Synthesis and Drug Development

  • Synthesis of Pyrrolidine Derivatives : A study by Prasad et al. (2021) detailed the synthesis of trans N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, utilizing trans-4-methoxypyrrolidin-3-ol hydrochloride as a precursor. This synthesis pathway is significant for developing compounds with potential biological activities, underscoring the chemical's role in creating clinically relevant drugs such as Rizatriptan and Ribavirin (Prasad et al., 2021).

  • Chemoenzymatic Synthesis : Kamal et al. (2004) described the chemoenzymatic enantioselective synthesis of key intermediates for a new quinolone antitumor compound, showcasing the versatility of trans-4-methoxypyrrolidin-3-ol hydrochloride in synthesizing biologically active molecules (Kamal et al., 2004).

Pharmacological Profiles

  • 5-HT2A Receptor Antagonist : A pharmacological study investigated the active form of a novel 5-HT2A receptor antagonist, highlighting its potential in inhibiting platelet aggregation and offering insights into the development of new therapeutic agents (Ogawa et al., 2002).

Catalytic and Structural Applications

  • Catalysis and Structural Analysis : Research on new N/O spirocyclic phosphazene derivatives involving trans-4-methoxypyrrolidin-3-ol hydrochloride derivatives has shown promising results in understanding the structural and catalytic properties of these compounds. This research opens up new avenues for the application of these compounds in catalysis and structural analysis (Işıklan et al., 2010).

  • Corrosion Inhibition : The use of related compounds in corrosion inhibition demonstrates the potential of trans-4-methoxypyrrolidin-3-ol hydrochloride derivatives in material science, particularly in protecting metals against corrosion in acidic environments (Bentiss et al., 2009).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral . The hazard statements associated with this compound include H302, H315, H319, H335 . The precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

(3S,4S)-4-methoxypyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-8-5-3-6-2-4(5)7;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYFNYDVGSRXSM-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCC1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CNC[C@@H]1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Methoxypyrrolidin-3-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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